molecular formula C10H5F2NO2S B1419231 2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 1156584-82-5

2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1419231
CAS No.: 1156584-82-5
M. Wt: 241.22 g/mol
InChI Key: HLPZSVRSWNQYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring and a difluorophenyl group. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring, and they are found in many biologically active compounds. The 3,4-difluorophenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings where one hydrogen atom is removed .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a 3,4-difluorophenyl group, and a carboxylic acid group. The difluorophenyl group would contribute to the overall polarity of the molecule, and the carboxylic acid group could participate in hydrogen bonding .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could undergo typical carboxylic acid reactions, such as esterification and amide formation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the difluorophenyl group could increase its lipophilicity .

Scientific Research Applications

Frustrated Lewis Pairs and Heterocyclic Compounds Synthesis

Research on frustrated Lewis pairs (FLPs) involving N-heterocyclic carbenes and boranes demonstrates the potential of such systems for activating dihydrogen and organic substrates. This area of study is significant for the development of new catalytic processes in organic synthesis, including those that might involve compounds like "2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid" (Kronig et al., 2011).

Fluorescent Chemosensors for pH Sensing

Benzothiazole-based aggregation-induced emission luminogens (AIEgens) are developed for highly sensitive physiological pH sensing, leveraging tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This research showcases the potential of heterocyclic compounds in creating sensitive sensors for biological and environmental monitoring (Li et al., 2018).

Continuous Flow Synthesis in Pharmaceutical Industry

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, an important synthetic intermediate, via a microflow process demonstrates the application of advanced chemical engineering techniques in pharmaceuticals and material science. This research underscores the importance of novel synthetic routes for the efficient production of complex organic compounds, which may include derivatives of "this compound" (Deng et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity

Research into aldose reductase inhibitors (ARIs) incorporating difluorophenolic groups for treating diabetic complications demonstrates the therapeutic potential of compounds with difluorophenyl and thiazole moieties. This line of research is pertinent for developing new drugs with enhanced efficacy and lower side effects (Alexiou & Demopoulos, 2010).

Heterocyclic γ-Amino Acids Synthesis

The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which mimic protein secondary structures, highlights the use of heterocyclic compounds in designing peptide mimetics and drug discovery. This research could inform the synthesis and application of related compounds, including "this compound" (Mathieu et al., 2015).

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(3-7(6)12)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZSVRSWNQYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(S2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.